amine hydrochloride CAS No. 1158194-34-3](/img/structure/B1285185.png)
[(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluorophenyl)methylprop-2-en-1-yl)amine hydrochloride (FMPH) is a synthetic amine derivative of the phenylalkylamine family and is commonly used in scientific research. It is a colorless, crystalline solid with a molecular formula of C10H14ClFN and a molecular weight of 213.68 g/mol. FMPH is a potent agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. FMPH has been used in studies on the effects of serotoninergic compounds on various physiological and biochemical processes in laboratory animals.
Wirkmechanismus
Target of Action
The primary targets of (2-Fluorophenyl)methylamine hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Result of Action
The molecular and cellular effects of (2-Fluorophenyl)methylamine hydrochloride’s action are currently unknown
Biochemische Analyse
Biochemical Properties
(2-Fluorophenyl)methylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
(2-Fluorophenyl)methylamine hydrochloride has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cellular response to various stimuli .
Molecular Mechanism
The molecular mechanism of (2-Fluorophenyl)methylamine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function . The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluorophenyl)methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (2-Fluorophenyl)methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
(2-Fluorophenyl)methylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting the levels of metabolites . The compound’s influence on metabolic flux is an important aspect of its biochemical properties, as it can alter the flow of metabolites through different pathways .
Transport and Distribution
The transport and distribution of (2-Fluorophenyl)methylamine hydrochloride within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
(2-Fluorophenyl)methylamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVRPBEGIJHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


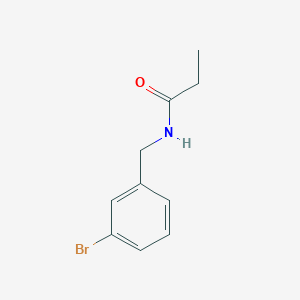
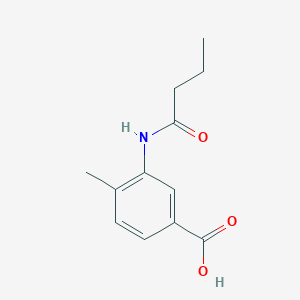

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)
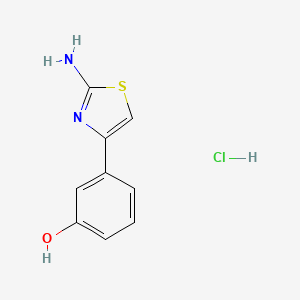
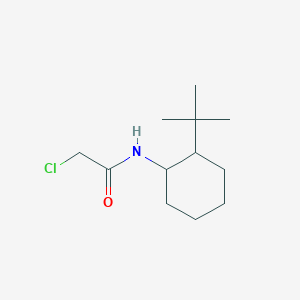
![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)
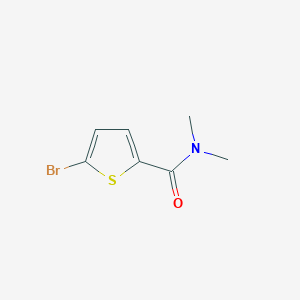
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)
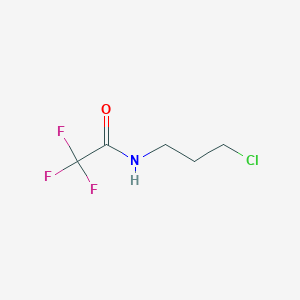

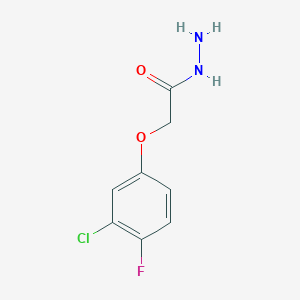
![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)